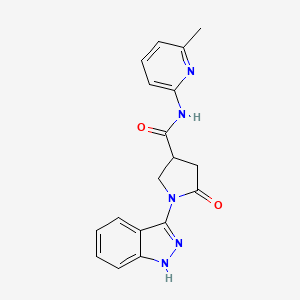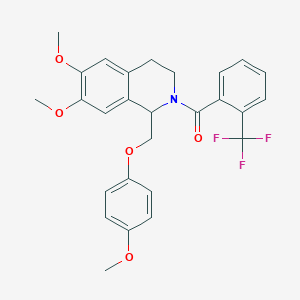![molecular formula C19H23N5O2 B11224787 N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11224787.png)
N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound featuring a tetrazole ring, a butyl chain, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Butyl Chain: The tetrazole derivative is then reacted with butyl bromide under basic conditions to form the butyl-tetrazole intermediate.
Coupling with Aniline: Finally, the butyl-tetrazole intermediate is coupled with aniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TRIAZOL-5-YL]BUTAN-2-YL}ANILINE: A similar compound with a triazole ring instead of a tetrazole ring.
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-IMIDAZOL-5-YL]BUTAN-2-YL}ANILINE: A similar compound with an imidazole ring.
Uniqueness
N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to its triazole and imidazole analogs. The tetrazole ring enhances its stability and binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline |
InChI |
InChI=1S/C19H23N5O2/c1-5-19(2,20-14-9-7-6-8-10-14)18-21-22-23-24(18)15-11-12-16(25-3)17(13-15)26-4/h6-13,20H,5H2,1-4H3 |
InChI Key |
RNKBOXQVENTXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)](/img/structure/B11224707.png)

![2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11224711.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11224713.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B11224721.png)
![7-(3-chlorophenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224737.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224745.png)

![7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11224761.png)
![ethyl [2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11224774.png)
![4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11224790.png)

![4-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11224801.png)
